(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol

Description

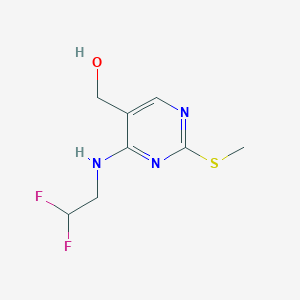

The compound (4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol is a pyrimidine derivative featuring a hydroxymethyl group at position 5, a methylthio (-SMe) substituent at position 2, and a 2,2-difluoroethylamino group at position 2. The 2,2-difluoroethyl group introduces electronegative and steric effects that may enhance metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C8H11F2N3OS |

|---|---|

Molecular Weight |

235.26 g/mol |

IUPAC Name |

[4-(2,2-difluoroethylamino)-2-methylsulfanylpyrimidin-5-yl]methanol |

InChI |

InChI=1S/C8H11F2N3OS/c1-15-8-12-2-5(4-14)7(13-8)11-3-6(9)10/h2,6,14H,3-4H2,1H3,(H,11,12,13) |

InChI Key |

RNDZLAXNWOWFBQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=C(C(=N1)NCC(F)F)CO |

Origin of Product |

United States |

Preparation Methods

Pyrimidin-5-yl Methanol Scaffold

The core structure, 2-(methylthio)pyrimidin-5-yl)methanol, serves as the key intermediate. This scaffold can be prepared by methods documented for related compounds such as (2-(methylthio)pyrimidin-5-yl)methanol, which is commercially available and well-characterized.

Typical preparation involves:

- Cyclization of appropriate amidine or guanidine derivatives with β-dicarbonyl compounds or nitriles to form the pyrimidine ring.

- Introduction of the methylthio group via nucleophilic substitution or thiolation reactions at position 2.

- Hydroxymethylation at position 5 can be achieved by formylation followed by reduction or direct substitution using chloromethyl reagents.

Representative Reaction Conditions

- Use of sulfur nucleophiles (e.g., sodium methylthiolate) to introduce the methylthio substituent.

- Controlled temperature conditions (0–25 °C) to avoid side reactions.

- Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve reactants and facilitate nucleophilic substitutions.

Introduction of the (2,2-Difluoroethyl)amino Group

The (2,2-difluoroethyl)amino substituent at position 4 is introduced via nucleophilic aromatic substitution or amination reactions on a suitable pyrimidine precursor.

Amination Methodology

- Starting from a 4-chloropyrimidine intermediate, nucleophilic substitution with 2,2-difluoroethylamine under mild basic conditions can yield the desired amino-substituted pyrimidine.

- The reaction is typically performed in polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) at temperatures ranging from 50 to 100 °C to optimize substitution efficiency.

- Base additives such as triethylamine or potassium carbonate help neutralize generated acids and drive the reaction forward.

Alternative Approaches

- Reductive amination of a 4-formylpyrimidine intermediate with 2,2-difluoroethylamine using reducing agents such as sodium cyanoborohydride.

- Direct coupling reactions using transition metal catalysis have been explored but are less common for this substrate class.

Hydroxymethylation at Position 5

The hydroxymethyl group at position 5 is introduced either during ring formation or by post-synthetic modification.

Synthetic Routes

- Formylation of the pyrimidine ring at position 5 using reagents like paraformaldehyde or formaldehyde derivatives, followed by reduction to the hydroxymethyl group.

- Use of chloromethyl reagents to substitute at position 5, followed by hydrolysis to yield the alcohol.

Reaction Conditions and Purification

- Reactions typically occur at room temperature or slightly elevated temperatures (20–40 °C).

- Purification involves silica gel chromatography or crystallization to isolate the pure hydroxymethyl derivative.

- Yields reported for similar compounds range from 70% to 95% under optimized conditions.

Example Preparation Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrimidine ring formation | Cyclization of amidine with nitrile | 80–90 | Base-catalyzed in polar solvents |

| 2 | Methylthio substitution | Reaction with sodium methylthiolate in DMF, 0–25 °C | 85–92 | Nucleophilic substitution |

| 3 | Amination at position 4 | 4-Chloropyrimidine + 2,2-difluoroethylamine, DMF, 80 °C | 75–85 | Nucleophilic aromatic substitution |

| 4 | Hydroxymethylation | Formylation with paraformaldehyde + reduction | 70–90 | Reduction with NaBH4 or similar agents |

Research Findings and Optimization

- Continuous flow reactors and automated synthesis platforms have been reported to improve yield and purity for similar pyrimidine derivatives, allowing scale-up for industrial production.

- Reaction monitoring by TLC and NMR spectroscopy ensures control over substitution patterns and avoids overreaction or side products.

- The presence of the difluoroethyl group requires careful control of reaction conditions to prevent defluorination or side reactions.

- Purification techniques such as column chromatography with solvent gradients (e.g., dichloromethane/methanol mixtures) are effective for isolating pure products.

Scientific Research Applications

Chemistry: : The compound might be used as an intermediate in the synthesis of more complex molecules or as a reagent in organic synthesis. Biology : It could be studied for its potential biological activity, including interactions with enzymes or receptors. Medicine : The compound might be investigated for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties. Industry : It could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Similar Compounds

(4-Amino-2-(methylthio)pyrimidin-5-yl)methanol: Similar structure but lacks the difluoroethyl group.

(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-yl)acetic acid: Similar structure but with an acetic acid group.

Uniqueness: : The presence of the difluoroethyl group and the specific combination of functional groups in (4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol might confer unique chemical and biological properties, such as increased stability, specific reactivity, or enhanced biological activity.

Biological Activity

The compound (4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol, with a molecular formula of CHFNOS and a molecular weight of 235.26 g/mol, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on available literature.

Synthesis

The synthesis of this compound involves the reaction of 2-(methylthio)pyrimidine derivatives with difluoroethylamine. The process typically employs standard organic synthesis techniques including nucleophilic substitution and condensation reactions to achieve the desired product.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various pyrimidine derivatives to evaluate their safety profile. For example, a study indicated that certain pyrimidine compounds showed dose-dependent cytotoxic effects on cancer cell lines, with IC values ranging significantly based on the substituents present.

Table 2: Cytotoxic Effects of Pyrimidine Derivatives

| Compound Name | Cell Line | IC (µg/mL) |

|---|---|---|

| Compound D | HeLa | 250 |

| Compound E | MCF-7 | 150 |

| Compound F | A549 | 300 |

While specific mechanisms for this compound are not thoroughly documented, it is hypothesized that similar compounds may act by inhibiting key enzymes or disrupting cellular processes in pathogens and cancer cells. For instance, some pyrimidines have been shown to inhibit DNA synthesis or interfere with metabolic pathways essential for cell proliferation.

Case Studies

- Antibacterial Evaluation : In a study evaluating a series of pyrimidine derivatives, compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity, particularly against resistant strains.

- Anticancer Research : Another investigation focused on the anticancer potential of pyrimidine derivatives highlighted their ability to induce apoptosis in malignant cell lines. The findings suggest that modifications at the pyrimidine ring could enhance therapeutic efficacy.

Comparison with Similar Compounds

Core Structural Similarities and Key Differences

The target compound shares a pyrimidine backbone with several analogs, but substitutions at positions 2, 4, and 5 define its uniqueness:

Key Observations :

- Position 4: The 2,2-difluoroethylamino group in the target compound introduces fluorination, which can alter electronic properties and bioavailability compared to amino (-NH2), methylamino (-NHCH3), or cyclopentylamino groups. Fluorine atoms may enhance lipophilicity and resistance to oxidative metabolism .

- Position 5 : All analogs retain a hydroxymethyl (-CH2OH) or related group (e.g., -CH(CH3)OH), critical for hydrogen bonding and solubility.

Physicochemical Properties

- Boiling Point and Solubility: The amino analog (CAS 588-36-3) has a boiling point of 408.6°C and a logP value indicative of moderate hydrophilicity . The difluoroethyl group in the target compound may increase hydrophobicity (higher logP) compared to the amino derivative but improve membrane permeability.

- Synthetic Accessibility: The methylamino analog (CAS 17759-30-7) is commercially available at research-scale prices (e.g., $160/100 mg), suggesting feasible synthesis routes involving nucleophilic substitution or condensation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.